molecular formula C7H4ClNO2 B3121429 4-Chlorofuro[3,4-c]pyridin-3(1H)-one CAS No. 285991-64-2

4-Chlorofuro[3,4-c]pyridin-3(1H)-one

Cat. No.: B3121429
CAS No.: 285991-64-2
M. Wt: 169.56 g/mol
InChI Key: BTBJIUHKFHYPHT-UHFFFAOYSA-N
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Description

4-Chlorofuro[3,4-c]pyridin-3(1H)-one is a useful research compound. Its molecular formula is C7H4ClNO2 and its molecular weight is 169.56 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

4-Chlorofuro[3,4-c]pyridin-3(1H)-one and its derivatives have been synthesized and characterized, providing a foundation for understanding their reactivity and potential applications in various fields. The synthesis involves hydride transfer and reduction reactions, leading to the formation of single crystals characterized using techniques like X-ray diffraction, FT-IR, FT-Raman, NMR, and ESI-MS. These compounds have been studied for their non-linear optical properties and stability, which could be significant for applications in materials science and photonics (Murthy et al., 2017).

Chemical Reactivity and Synthesis of Derivatives

Research has also focused on the chemical reactivity of related furo[3,4-c]pyridines, leading to the synthesis of various derivatives. This includes the conversion of 3-(5-Aryl-2-furyl)propenoic acids to acid azides, cyclization to produce furo[3,2-c]pyridine-4(5H)-ones, and subsequent reactions to yield compounds with potential pharmaceutical applications. Such synthetic pathways highlight the versatility of these compounds as intermediates in organic synthesis (Krutošíková & Sleziak, 1996).

Advanced Organic Synthesis Techniques

Further research has demonstrated the regioselective 3,4-difunctionalization of pyridines via intermediates related to this compound, showcasing advanced organic synthesis techniques. This method has been adapted for continuous flow setups, indicating its potential scalability and application in industrial organic synthesis, particularly for creating complex, multi-substituted pyridine derivatives (Heinz et al., 2021).

Electronic Structure and Bonding Analysis

Studies on the electronic structure and bonding within related pyridine derivatives have been conducted using high-resolution X-ray diffraction and DFT calculations. These investigations provide insights into the covalent nature of bonds within the pyrrolopyridine skeleton, the topology of intermolecular hydrogen bonds, and the electronic stability of these molecules, which could inform their potential applications in electronic materials and molecular engineering (Hazra et al., 2012).

Properties

IUPAC Name

4-chloro-1H-furo[3,4-c]pyridin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO2/c8-6-5-4(1-2-9-6)3-11-7(5)10/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTBJIUHKFHYPHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=NC=C2)Cl)C(=O)O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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